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Compound of Interest

Compound Name:
5-Bromo-3-iodo-2-

propoxybenzaldehyde

CAS No.: 832674-32-5

Cat. No.: B2976176

Get Quote

5-Bromo-3-iodo-2-propoxybenzaldehyde is a polysubstituted benzaldehyde derivative. Its

structure is characterized by a central benzene ring bearing five substituents: an aldehyde

group, a propoxy ether, and two different halogen atoms, bromine and iodine. This unique

arrangement of functional groups imparts a distinct reactivity profile, making it a valuable

building block in organic synthesis.

The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring

towards electrophilic substitution. The ortho-propoxy group is an electron-donating group,

activating the ring, while the bromo and iodo substituents are deactivating yet ortho-, para-

directing. The interplay of these electronic and steric effects governs the molecule's chemical

behavior.

Caption: Chemical Structure of 5-Bromo-3-iodo-2-propoxybenzaldehyde.

Table 1: Physicochemical Properties of 5-Bromo-3-iodo-2-propoxybenzaldehyde
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Property Value Reference

CAS Number 832674-32-5 [1]

Molecular Formula C₁₀H₁₀BrIO₂ [1]

Molecular Weight 368.99 g/mol [1]

Physical Form Powder/Solid [2]

SMILES
CCCOC1=C(C=O)C=C(Br)C=

C1I
[1]

InChI Key
DEBPNQCDANFXBC-

UHFFFAOYSA-N
[2]

Strategic Synthesis Pathway
The synthesis of 5-Bromo-3-iodo-2-propoxybenzaldehyde can be efficiently achieved

through a multi-step sequence starting from commercially available 5-bromosalicylaldehyde.

The chosen pathway leverages selective electrophilic iodination followed by a classic

Williamson ether synthesis, ensuring high regioselectivity and good overall yield.

Synthetic Workflow

5-Bromosalicylaldehyde Step 1: Electrophilic Iodination

 I₂, HIO₃

 H₂O, H₂SO₄ 5-Bromo-3-iodo-2-hydroxybenzaldehyde Step 2: Williamson Ether Synthesis

 1-Bromopropane,
 K₂CO₃, Acetone 5-Bromo-3-iodo-2-propoxybenzaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-2-propoxybenzaldehyde.

Step 1: Electrophilic Iodination of 5-
Bromosalicylaldehyde
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Causality: The synthesis commences with the regioselective iodination of 5-

bromosalicylaldehyde. The strongly activating hydroxyl group directs electrophiles to its ortho

and para positions. With the para position blocked by a bromine atom and one ortho position

occupied by the aldehyde, the electrophilic iodine is directed to the C-3 position. A combination

of molecular iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) in an aqueous acidic

medium is an effective system for this transformation.

Experimental Protocol:

To a stirred suspension of 5-bromosalicylaldehyde (1.0 eq) in water, add a catalytic amount

of sulfuric acid.

Add molecular iodine (1.1 eq) and iodic acid (0.4 eq) to the mixture.

Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours, monitoring the

reaction progress by TLC.

Upon completion, cool the mixture to room temperature. A precipitate will form.

Collect the solid by vacuum filtration and wash thoroughly with a cold solution of sodium

thiosulfate to remove unreacted iodine, followed by washing with cold water.

Dry the resulting solid, 5-bromo-3-iodo-2-hydroxybenzaldehyde, under vacuum. This

intermediate is often of sufficient purity for the next step without further purification.

Step 2: O-Propoxylation via Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a robust and reliable method for forming ethers.[3]

[4][5] The reaction proceeds via an Sₙ2 mechanism.[4][6] The phenolic hydroxyl group of 5-

bromo-3-iodo-2-hydroxybenzaldehyde is first deprotonated by a mild base, such as potassium

carbonate, to form a nucleophilic phenoxide ion.[3] This phenoxide then attacks the

electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the

halide and forming the desired propoxy ether. A polar aprotic solvent like acetone or DMF is

used to facilitate the dissolution of reactants and promote the Sₙ2 pathway.[3]

Experimental Protocol:
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In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-

bromo-3-iodo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

Add acetone as the solvent (approx. 15 mL per gram of the starting phenol).

Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the

phenoxide.

Slowly add 1-bromopropane (1.2 eq) to the stirred suspension.

Heat the reaction mixture to reflux (approx. 56 °C) and maintain with vigorous stirring for 8-

12 hours. Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with

water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The resulting crude product can be purified by flash column chromatography on silica gel to

yield pure 5-Bromo-3-iodo-2-propoxybenzaldehyde.

Reactivity and Applications in Drug Discovery
The true synthetic value of 5-Bromo-3-iodo-2-propoxybenzaldehyde lies in its capacity for

selective, sequential functionalization. The differential reactivity of the aryl iodide and aryl

bromide moieties in palladium-catalyzed cross-coupling reactions is a cornerstone of this utility.

Sequential Suzuki-Miyaura Cross-Coupling: Aryl iodides are significantly more reactive than

aryl bromides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[7][8] This

allows for a highly selective coupling reaction at the C-3 position (iodine) while leaving the C-5

position (bromine) intact for a subsequent, different cross-coupling reaction. This strategy is
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invaluable for the synthesis of complex biaryl and heteroaryl structures, which are common

motifs in biologically active molecules.[7][9]

Sequential Functionalization Strategy

5-Bromo-3-iodo-2-propoxybenzaldehyde

First Suzuki Coupling
(at C-I bond)

 R¹-B(OH)₂,
 Pd Catalyst (e.g., Pd(dppf)Cl₂),

 Base (K₂CO₃) 

5-Bromo-3-aryl-2-propoxybenzaldehyde

Second Suzuki Coupling
(at C-Br bond)

 R²-B(OH)₂,
 Pd Catalyst (e.g., Pd(OAc)₂/SPhos),

 Base (K₃PO₄) 

3,5-Diaryl-2-propoxybenzaldehyde

Click to download full resolution via product page

Caption: Selective sequential Suzuki-Miyaura cross-coupling workflow.

General Protocol for Selective Suzuki Coupling at the C-I Position:

In a reaction vessel, combine 5-Bromo-3-iodo-2-propoxybenzaldehyde (1.0 mmol), the

desired arylboronic acid (1.2 mmol), a suitable palladium catalyst such as [1,1'-
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Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base

like potassium carbonate (2.0 mmol).[7]

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and

water.

Stir the reaction mixture at 80-90 °C until the starting material is consumed (monitor by TLC

or GC-MS).

Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous

work-up.

The crude product can be purified by column chromatography to yield the 3-aryl-5-bromo

intermediate, which is ready for a second diversification step.

This selective functionalization allows for the creation of diverse molecular libraries from a

single, advanced intermediate, accelerating the drug discovery process. Furthermore, the

aldehyde group remains available for a host of other transformations, including reductive

amination, Wittig reactions, and the formation of Schiff bases, further expanding its synthetic

utility.[10]

Conclusion
5-Bromo-3-iodo-2-propoxybenzaldehyde is a strategically designed synthetic intermediate

with significant potential in medicinal chemistry and materials science. Its well-defined structure

allows for a logical and high-yielding synthetic approach. The differential reactivity of its two

halogen substituents provides a powerful handle for selective, sequential cross-coupling

reactions, enabling the efficient construction of complex and diverse molecular scaffolds. This

guide provides the foundational knowledge and practical protocols for researchers to effectively

utilize this versatile building block in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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